
dBET6
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
dBET6 functions by recruiting BET proteins to the ubiquitin-proteasome system for degradation. It interacts with BET proteins, such as BRD2, BRD3, and BRD4, through its bromodomain-binding moiety. The other end of this compound binds to the E3 ubiquitin ligase Cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BET proteins. This targeted degradation disrupts the transcriptional programs regulated by BET proteins, leading to various downstream effects .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of oncogenes and other pro-survival genes regulated by BET proteins. Additionally, this compound has been found to inhibit cell proliferation and migration in several cancer cell lines. In retinal cells, this compound protects against light-induced retinal degeneration by inhibiting the activation of the cGAS-STING pathway and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its dual binding to BET proteins and the E3 ubiquitin ligase Cereblon. By forming a ternary complex, this compound facilitates the ubiquitination and degradation of BET proteins. This degradation leads to the disruption of BET protein-mediated transcriptional regulation, resulting in changes in gene expression. In cancer cells, this mechanism leads to the downregulation of oncogenes and the induction of apoptosis. In retinal cells, this compound inhibits the cGAS-STING pathway, reducing inflammation and protecting against retinal degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly taken up by cells and leads to the degradation of BET proteins within hours of treatment. The stability and degradation of this compound itself have been studied, showing that it remains effective over extended periods in vitro. Long-term studies have demonstrated that this compound can maintain its protective effects against retinal degeneration and continue to inhibit cancer cell proliferation over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively degrade BET proteins and exert its therapeutic effects without significant toxicity. At higher doses, this compound may cause adverse effects, including off-target protein degradation and toxicity. In animal models of cancer, this compound has demonstrated dose-dependent antitumor activity, with higher doses leading to greater tumor regression. In retinal degeneration models, this compound has been shown to protect against light-induced damage in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes involved in various metabolic processes. In cancer cells, this compound-induced degradation of BET proteins leads to changes in the expression of metabolic enzymes and regulators, impacting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins. It is taken up by cells via endocytosis and distributed to various cellular compartments. This compound has been shown to accumulate in the nucleus, where it interacts with BET proteins and facilitates their degradation. The distribution of this compound within tissues has been studied in animal models, showing its ability to reach target tissues, such as tumors and the retina .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on BET proteins. This compound contains targeting signals that direct it to the nucleus, allowing it to interact with nuclear BET proteins. Post-translational modifications, such as ubiquitination, further regulate the activity and function of this compound within the nucleus. The nuclear localization of this compound is crucial for its ability to degrade BET proteins and modulate gene expression .
准备方法
合成路线和反应条件
dBET6 的合成涉及将 BET 拮抗剂(例如 (+)-JQ1)与 E3 泛素连接酶 cereblon 的配体偶联 。 合成路线通常包括以下步骤:
BET 拮抗剂的合成: BET 拮抗剂通过一系列化学反应合成,包括缩合、环化和官能团修饰。
cereblon 配体的合成: cereblon 配体通过一系列化学反应单独合成。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化合成设备、优化反应条件和纯化技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
dBET6 经历各种化学反应,包括:
降解: This compound 通过泛素-蛋白酶体系统诱导 BET 蛋白的降解.
结合: This compound 与 BET 蛋白和 cereblon 结合,促进三元复合物的形成,从而导致 BET 蛋白的泛素化和随后的降解.
常用试剂和条件
主要产物
相似化合物的比较
属性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950634-92-0 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


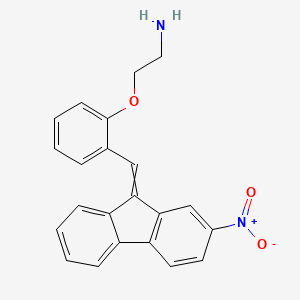
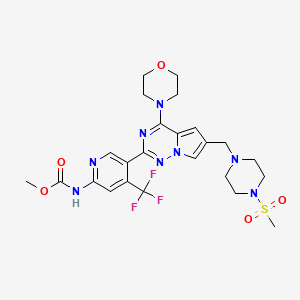
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
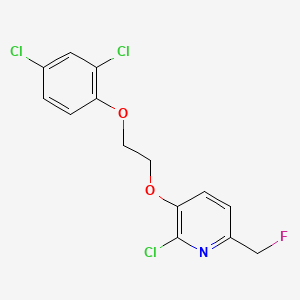

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)


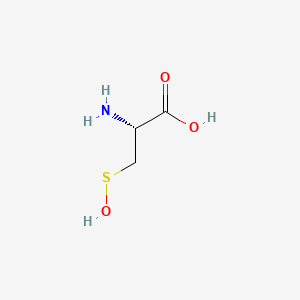
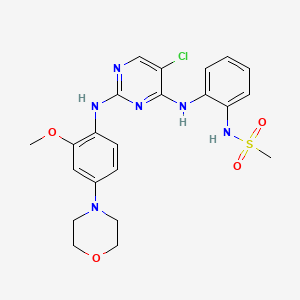
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)
